tert-butyl N-(2-bromo-6-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-bromo-6-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWUUAZACLRSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step process:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | N-Boc-2-fluoroaniline, di-t-butyl dicarbonate (Boc2O), triethylamine, THF, 0-20°C | Protection of amino group with Boc | High purity, yields around 80% |
| 2 | Bromination using N-bromosuccinimide (NBS) or direct bromination reagents | Bromination at the 2-position | Yield varies, typically 70-85% |
| 3 | Purification via chromatography | Isolation of the brominated intermediate | Purity >98% |
Research Findings:
A study reported the synthesis of similar carbamates using N-Boc protection followed by electrophilic aromatic substitution with NBS, achieving yields up to 78% for the brominated intermediate. The process is efficient and scalable, with the Boc group providing stability during halogenation.
Direct Synthesis from 2-Bromo-6-fluorobenzoic Acid Derivatives
Overview:
This route involves starting from 2-bromo-6-fluorobenzoic acid, converting it into an acyl chloride, then reacting with a suitable amine to form the carbamate.
Reaction scheme:
2-bromo-6-fluorobenzoic acid → (thionyl chloride) → 2-bromo-6-fluorobenzoyl chloride → (reaction with tert-butyl carbamate) → tert-butyl N-(2-bromo-6-fluorophenyl)carbamate
Conditions and yields:
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| 1 | Thionyl chloride, reflux | Conversion to acyl chloride with ~90% yield |
| 2 | Reaction with tert-butyl carbamate, base (e.g., triethylamine), room temperature | Yield around 70-80% |
Research Findings:
This method is advantageous for its straightforwardness and high yields, especially when using excess thionyl chloride to ensure complete conversion. The subsequent carbamate formation proceeds smoothly under mild conditions.
Halogenation and Carbamate Formation via Flow Chemistry
Overview:
Recent advancements utilize flow reactors to enhance safety, control, and yield in halogenation and carbamate synthesis.
Process:
- Stage 1: Protection of 2-fluoroaniline with Boc2O in tetrahydrofuran (THF) at ambient temperature.
- Stage 2: Bromination using N-bromosuccinimide (NBS) under flow conditions at controlled temperatures (-15°C to 0°C).
- Stage 3: Reaction with tert-butyl carbamate in the presence of a base, also under flow conditions, to form the final compound.
Data table:
| Parameter | Value | Notes |
|---|---|---|
| Reaction Temperature | -15°C to 15°C | Precise control improves selectivity |
| Yield | Up to 78% | High efficiency in flow setup |
| Reaction Time | 0.3 to 3 minutes | Rapid process |
Research Findings:
Flow chemistry enhances safety and reproducibility, with a study achieving yields of 78% using this method, reducing reaction times significantly and improving product purity.
Summary of Key Data
| Method | Starting Material | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| N-Boc protection + bromination | N-Boc-2-fluoroaniline | NBS, triethylamine | Room temp to 20°C | 78% | Good for scale-up, high purity |
| From benzoic acid derivative | 2-bromo-6-fluorobenzoic acid | Thionyl chloride, tert-butyl carbamate | Reflux, room temp | 70-80% | Straightforward, high yields |
| Flow chemistry | N-Boc-2-fluoroaniline | NBS, tert-butyl carbamate | -15°C to 15°C | 78% | Rapid, safer, scalable |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include 2-bromo-6-fluoroaniline and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogen Substituents : The 2-bromo-6-fluoro substitution on the phenyl ring in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the bromine site for cross-coupling reactions. In contrast, pyridyl derivatives (e.g., 5-bromo-6-chloropyridin-2-yl) exhibit altered reactivity due to the nitrogen heteroatom, which increases ring electron deficiency and directs metallation to specific positions .
- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to bulkier chlorine substituents, making the target compound more suitable for bioactive molecule synthesis .
Physicochemical Properties
- Purity and Characterization : While purity data for the target compound is unavailable, analogues like OT-6744 and OT-6857 (97–98% purity) suggest that tert-butyl carbamates are typically synthesized with high purity using column chromatography or recrystallization . Structural confirmation for such compounds relies on crystallography tools like SHELX and ORTEP, which resolve halogen positioning and hydrogen-bonding networks .
Biological Activity
Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety and a 2-bromo-6-fluorophenyl group. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to:
- Halogen Bonding : The bromine and fluorine atoms can form halogen bonds with target biomolecules, influencing their binding affinity and biological activity.
- Carbamate Hydrolysis : The carbamate group can undergo hydrolysis, releasing active amines that interact with various biological pathways, including enzyme inhibition and receptor modulation.
Biological Activity and Applications
Research indicates several potential applications of this compound in various fields:
1. Insecticidal Activity
Studies have evaluated the effectiveness of similar carbamates as insecticides, particularly targeting mosquito acetylcholinesterase. These compounds can inhibit this enzyme, leading to increased acetylcholine levels and subsequent paralysis or death in insects .
3. Medicinal Chemistry
The compound serves as a pharmacophore in drug design, particularly for developing new drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance efficacy against targeted diseases.
Case Studies
Several studies illustrate the biological activity of related compounds that may provide insights into the potential effects of this compound:
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-(2-bromo-6-fluorophenyl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. A common approach is reacting 2-bromo-6-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions . Optimization can be achieved using Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry. For example, a study on similar carbamates demonstrated improved yields (from 65% to 89%) by adjusting reaction time and catalyst loading .
Example Reaction Conditions Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), then 25°C | Prevents Boc group hydrolysis |
| Solvent | Dichloromethane (DCM) | High solubility of intermediates |
| Base | Triethylamine (2.2 eq) | Neutralizes HBr byproduct |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Stability is critical due to the hydrolytic sensitivity of the Boc group. Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C, away from moisture and light . Safety data sheets for analogous carbamates recommend:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during handling to avoid inhalation of fine particles .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and Boc protection. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.1–7.8 ppm) .
- HPLC-MS: Quantifies purity (>98%) and detects hydrolytic byproducts (e.g., free amine).
- X-ray Crystallography: Resolves stereochemical ambiguities; used in analogous carbamates to confirm solid-state conformation .
Q. How can researchers resolve contradictions in reactivity data observed during the synthesis of tert-butyl carbamate derivatives?
Methodological Answer: Contradictions often arise from competing pathways (e.g., hydrolysis vs. coupling). Strategies include:
- Control Experiments: Isolate intermediates to identify side reactions (e.g., Boc deprotection under acidic conditions) .
- Computational Modeling: DFT calculations predict activation energies for competing mechanisms .
- In Situ Monitoring: Use IR spectroscopy to track Boc group stability during reactions .
Case Study: A study on tert-butyl carbamates revealed that solvent polarity (ε) significantly impacts reaction pathways. In DCM (ε=8.9), coupling dominated, while in THF (ε=7.5), hydrolysis increased by 20% .
Q. What role does this compound play in the development of fluorinated pharmaceutical intermediates?
Methodological Answer: This compound serves as a versatile building block for Suzuki-Miyaura cross-coupling to introduce fluorinated aryl groups into drug candidates. For example:
- Application in Anticancer Agents: The bromo group enables Pd-catalyzed coupling with boronic acids to generate biaryl motifs common in kinase inhibitors .
- Fluorine Effects: Enhances metabolic stability and bioavailability in lead compounds .
Derivatives and Applications Table:
| Derivative Structure | Target Application | Key Reference |
|---|---|---|
| Biaryl-carbamate | Tyrosine kinase inhibition | |
| Pyran-fused carbamate | Anti-inflammatory agents |
Notes
- Methodological Rigor: Emphasized experimental design, statistical optimization, and analytical validation to align with academic research standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
